molecular formula C18H22OSi2 B14694566 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole CAS No. 31731-63-2

2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole

Cat. No.: B14694566
CAS No.: 31731-63-2
M. Wt: 310.5 g/mol
InChI Key: KYNANOAHFJKIQU-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms, an oxygen atom, and a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole typically involves the reaction of tetramethyldisiloxane with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as platinum or palladium, which facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by other functional groups, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, organometallic reagents; reactions may require catalysts and specific solvents to proceed efficiently.

Major Products:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole exerts its effects involves interactions with various molecular targets. The silicon-oxygen-silicon linkage in the compound allows it to participate in unique chemical reactions, facilitating the formation of stable complexes with other molecules. These interactions can influence biological pathways and chemical processes, making the compound valuable in both research and industrial applications.

Comparison with Similar Compounds

  • 2,2,5,5-Tetramethyl-1,4-diphenyl-3,6,7-trioxabicyclo[2.2.1]heptane
  • N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine

Uniqueness: 2,2,5,5-Tetramethyl-3,4-diphenyl-2,5-dihydro-1,2,5-oxadisilole stands out due to its specific silicon-oxygen-silicon linkage, which imparts unique chemical and physical properties. This structural feature allows it to participate in a broader range of chemical reactions compared to similar compounds, making it a versatile and valuable compound in various applications.

Properties

CAS No.

31731-63-2

Molecular Formula

C18H22OSi2

Molecular Weight

310.5 g/mol

IUPAC Name

2,2,5,5-tetramethyl-3,4-diphenyl-1,2,5-oxadisilole

InChI

InChI=1S/C18H22OSi2/c1-20(2)17(15-11-7-5-8-12-15)18(21(3,4)19-20)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

KYNANOAHFJKIQU-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C(=C([Si](O1)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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